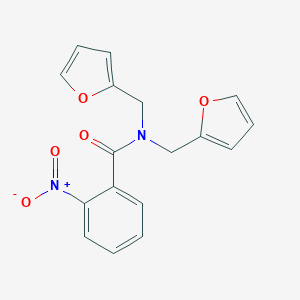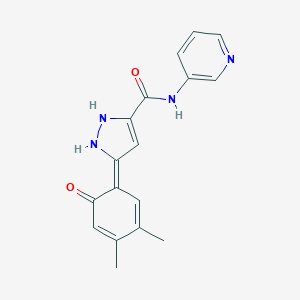![molecular formula C16H19ClN4O5S2 B254520 2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B254520.png)
2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a chloro and ethylsulfonyl group, a thiazole ring, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific reaction conditions. Common synthetic routes include:
Formation of the Pyrimidine Intermediate: This step involves the chlorination and sulfonylation of a pyrimidine precursor.
Formation of the Thiazole Intermediate: This step involves the synthesis of the thiazole ring through cyclization reactions.
Coupling Reaction: The pyrimidine and thiazole intermediates are coupled using a suitable coupling agent, such as a carbodiimide, under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
化学反应分析
2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl or sulfonyl groups.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents, which may have different biological activities and chemical properties.
Thiazole Derivatives: Compounds with similar thiazole structures, which may be used in different applications or have different reactivity.
Carboxylate Esters: Compounds with similar ester groups, which may undergo similar hydrolysis reactions but differ in other chemical properties.
属性
分子式 |
C16H19ClN4O5S2 |
|---|---|
分子量 |
446.9 g/mol |
IUPAC 名称 |
2-methylpropyl 2-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H19ClN4O5S2/c1-5-28(24,25)16-18-6-10(17)11(20-16)13(22)21-15-19-9(4)12(27-15)14(23)26-7-8(2)3/h6,8H,5,7H2,1-4H3,(H,19,21,22) |
InChI 键 |
IIGQZIVCTIGHDT-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl |
规范 SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B254445.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)
![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)
![N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B254450.png)

![2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B254454.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254455.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254456.png)
![2-Isopropenyl-5-[2-(2-thienylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile](/img/structure/B254459.png)
![N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B254462.png)
![2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B254463.png)
![(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254475.png)

